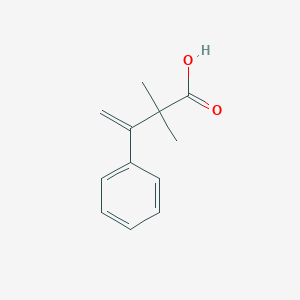
2,2-Dimethyl-3-phenylbut-3-enoic acid
Cat. No. B8537153
M. Wt: 190.24 g/mol
InChI Key: VVAAEZRUOFCZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07776897B2
Procedure details


tert-Butyl 2,2-dimethyl-3-phenylbut-3-enoate and trifluoroacetic acid were reacted in methylene chloride at room temperature to obtain 2,2-dimethyl-3-phenylbut-3-enoic acid.
Name
tert-Butyl 2,2-dimethyl-3-phenylbut-3-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:18])([C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[CH2:11])[C:3]([O:5]C(C)(C)C)=[O:4].FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:1][C:2]([CH3:18])([C:10]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)=[CH2:11])[C:3]([OH:5])=[O:4]
|
Inputs


Step One
|
Name
|
tert-Butyl 2,2-dimethyl-3-phenylbut-3-enoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OC(C)(C)C)(C(=C)C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)O)(C(=C)C1=CC=CC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
